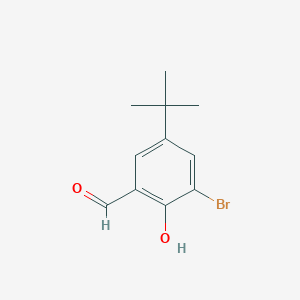

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTMRJRVZVXKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428274 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-68-3 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Introduction

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing hydroxyl, aldehyde, and bromo groups on a sterically hindered aromatic scaffold—makes it a versatile precursor for the synthesis of complex molecules, including Schiff base ligands, macrocycles, and novel heterocyclic systems. Understanding its fundamental physical properties is paramount for its effective use in reaction design, purification, and materials science applications.

This guide provides a comprehensive overview of the core physical, crystallographic, and spectroscopic properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. We will delve into experimentally determined data, provide detailed protocols for property validation, and offer insights grounded in the compound's unique molecular structure.

Part 1: Physicochemical and Crystallographic Properties

The foundational physical and structural characteristics of a compound dictate its behavior in both chemical reactions and solid-state formulations. The data presented here are derived from vendor specifications and peer-reviewed crystallographic studies.

Summary of Physical Properties

The key physicochemical identifiers and properties for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | N/A |

| Synonyms | 3-Bromo-5-tert-butylsalicylaldehyde | [1] |

| CAS Number | 119646-68-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.11 g/mol | [2] |

| Physical Form | Solid, powder or crystals | [1] |

| Melting Point | 81 - 83 °C | [1] |

| Boiling Point | 261.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.409 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.583 (Predicted) | [1] |

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms was elucidated via single-crystal X-ray diffraction, providing profound insights into the molecule's stability and conformation.[2][3]

The compound crystallizes in an orthorhombic system with the space group Pbca .[3] This crystallographic information is crucial for solid-state characterization and polymorphism studies. The molecular conformation is significantly stabilized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group.[2][3] This interaction locks the functional groups in a pseudo-six-membered ring, enforcing a high degree of planarity across all non-hydrogen atoms of the salicylaldehyde core.[2] This structural rigidity has direct implications for its reactivity and its ability to act as a chelating ligand.

Key Crystallographic Parameters: [2]

-

System: Orthorhombic

-

Space Group: Pbca

-

Unit Cell Dimensions:

-

a = 9.9727 Å

-

b = 12.174 Å

-

c = 18.558 Å

-

-

Volume (V): 2253.0 ų

-

Molecules per unit cell (Z): 8

Part 2: Predicted Spectroscopic Features

While experimental spectra for this specific compound are not widely available in public databases, its spectroscopic features can be reliably predicted based on its known structure. These predictions are essential for researchers to confirm the identity and purity of synthesized or purchased material.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.

-

Hydroxyl Proton (-OH): A broad singlet in the range of δ 11.0-12.0 ppm . The significant downfield shift is a direct consequence of the strong intramolecular hydrogen bonding to the aldehyde oxygen.

-

Aromatic Protons (-ArH): Two doublets in the aromatic region (δ 7.0-8.0 ppm ). These two protons are on the benzene ring and will appear as distinct signals that split each other (ortho-coupling).

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, located upfield around δ 1.3-1.5 ppm , characteristic of the magnetically equivalent methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the carbon framework:

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded, appearing around δ 190-195 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most shielded, while the carbon bearing the bromine (C-Br) and the aldehyde (C-CHO) will also be clearly identifiable.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (δ 30-40 ppm ) and one for the three equivalent methyl carbons (δ 25-35 ppm ).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups:

-

O-H Stretch: A very broad and weak band from 2500-3200 cm⁻¹ , characteristic of a strongly hydrogen-bonded phenol.

-

C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2960 cm⁻¹ ) from the tert-butyl group.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹ . The frequency is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

-

C=C Stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹ .

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 256 and 258. The presence of a single bromine atom results in a characteristic M⁺ and M+2 isotopic pattern of nearly 1:1 intensity, which is a definitive indicator of the compound's identity.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl group (-15 amu) from the tert-butyl moiety and the loss of the aldehyde group (-29 amu).

Part 3: Experimental Methodologies for Property Determination

Scientific integrity demands that physical properties are not just reported but are verifiable. The following protocols outline the standard, self-validating procedures for determining the key properties discussed.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for precision and objectivity.

Step-by-Step Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula to ensure uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

-

Rapid Scan (Optional but recommended): Set a rapid heating ramp (~10-20 °C/min) to quickly find the approximate melting temperature.

-

Precise Measurement: Using a fresh capillary, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan.

-

Data Collection: Set the heating ramp rate to a slow value (1-2 °C/min ) to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.

Caption: Workflow for precise melting point determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. The protocol involves growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

Step-by-Step Protocol:

-

Crystal Growth: Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) in a loosely covered vial. The goal is to grow a single, defect-free crystal of 0.1-0.3 mm in size.

-

Crystal Selection & Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection:

-

Mount the goniometer on the diffractometer (e.g., a Bruker SMART APEXII).[2]

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam (e.g., Mo Kα radiation).[2]

-

Collect a series of diffraction images (frames) while rotating the crystal through various angles (ω and φ scans).[3]

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the intensities and positions of the reflections.

-

Solve the crystal structure using direct methods or Patterson functions to obtain an initial electron density map and atomic model.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.

-

Locate and refine hydrogen atoms.

-

The final refined model is validated by metrics like the R-factor, which indicates the goodness of fit between the calculated and observed data.[2]

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 4: Solubility Profile

Qualitative Assessment: A quantitative solubility profile has not been published. However, based on its molecular structure—a large, non-polar tert-butyl group and aromatic ring combined with polar hydroxyl and aldehyde functionalities—a qualitative assessment can be made.

-

High Solubility: Expected in moderately polar to non-polar organic solvents such as chloroform (CHCl₃), dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. A related compound, 3,5-di-tert-butylsalicylaldehyde, is reported to be soluble in methanol and DMSO.[4]

-

Low to Insoluble: Expected in highly non-polar solvents like hexanes and highly polar solvents like water.

Experimental Protocol for Qualitative Solubility Determination:

-

Add ~10 mg of the compound to a small test tube.

-

Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating.

-

Observe for dissolution.

-

Categorize solubility as:

-

Soluble: Dissolves completely in < 1 mL of solvent.

-

Slightly Soluble: Partial dissolution or requires > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

Part 5: Safety and Handling

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

References

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. Available at: [Link]

-

LookChem (n.d.). Cas 119646-68-3, 3-BROMO-5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE. LookChem. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E67, o3375. Available at: [Link]

-

Balasubramani, V., et al. (2011). Supporting Information for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

Sources

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde CAS number and molecular formula.

An In-Depth Technical Guide to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

As a foundational reagent in synthetic organic chemistry, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a substituted salicylaldehyde that serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromine atom, and the characteristic hydroxybenzaldehyde moiety, makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers in drug discovery and development.

Compound Identification and Properties

CAS Number: 119646-68-3[1] Molecular Formula: C₁₁H₁₃BrO₂[1][2]

The structural isomer, 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde, is also commercially available under CAS Number 153759-58-1. It is crucial for researchers to verify the CAS number to ensure they are using the correct regioisomer for their intended application.

Physicochemical Properties

The properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (aldehyde oxygen) leads to a strong intramolecular O—H⋯O hydrogen bond, which stabilizes the molecular conformation and influences its physical and chemical properties.[2][3]

| Property | Value | Source |

| Molecular Weight | 257.11 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 81 - 83 °C | [1] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | |

| InChI Key | TUTMRJRVZVXKAM-UHFFFAOYSA-N | [1] |

Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde can be achieved through a two-step process starting from 4-tert-butylphenol. The methodology, adapted from the work of Balasubramani et al. (2011), involves an initial formylation via a modified Reimer-Tiemann reaction, followed by regioselective bromination.[2][3]

Synthetic Workflow Diagram

Caption: Synthetic route to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Experimental Protocol

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

This step employs the Reimer-Tiemann reaction, which is a classic method for the ortho-formylation of phenols. The reaction proceeds via the electrophilic substitution of the phenoxide ion by dichlorocarbene, generated in situ from chloroform and a strong base.

-

In a suitable reaction vessel, dissolve 60 g of sodium hydroxide in 80 mL of water.

-

To this solution, add 15 g of 4-tert-butylphenol.

-

Heat the mixture to 60-65°C with stirring.

-

Slowly and carefully add 30 mL of chloroform dropwise to the reaction mixture.

-

Maintain the temperature and continue heating for one hour. The formation of a precipitate should be observed.

-

After the reaction is complete, separate the product-containing liquid layer via suction filtration.

Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

The intermediate from Step 1 is then brominated. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. As the para position is blocked by the tert-butyl group and one ortho position is occupied by the aldehyde, the bromine is directed to the remaining ortho position.

-

The crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step is dissolved in glacial acetic acid.

-

Liquid bromine is added dropwise to the solution with stirring at room temperature.

-

The reaction mixture is stirred for an additional hour to ensure complete bromination.

-

The final product, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a solid product.[2]

Applications in Drug Discovery and Medicinal Chemistry

Salicylaldehyde derivatives are pivotal precursors in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. The formation of a Schiff base from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and a primary amine introduces a new site for coordination with metal ions. These resulting metal complexes have been extensively investigated for their potential therapeutic properties.

Workflow for Schiff Base Ligand and Metal Complex Synthesis

Caption: General scheme for synthesizing bioactive metal complexes.

The biological activity of such complexes is often attributed to their ability to interact with biological macromolecules. The substituents on the salicylaldehyde ring, such as the bromo and tert-butyl groups, can modulate the lipophilicity, electronic properties, and steric hindrance of the final complex, thereby influencing its pharmacological profile. While specific studies on the drug development applications of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for their antimicrobial and anticancer activities.

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and beyond. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse range of derivatives, particularly Schiff base ligands and their metal complexes. Further research into the biological activities of these derivatives could lead to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

-

Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available at: [Link]

-

ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest in synthetic chemistry and materials science. We will delve into the structural, spectroscopic, and theoretical facets of this non-covalent interaction, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on the molecule's properties. This guide integrates crystallographic data, established spectroscopic principles, and computational insights to present a holistic view of the subject.

Introduction: The Significance of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are a fundamental class of non-covalent interactions that play a pivotal role in determining the conformation, stability, and reactivity of molecules. In the realm of drug design and materials science, the ability to understand and engineer these interactions is of paramount importance. Substituted salicylaldehydes, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, serve as exemplary systems for studying a particularly strong form of intramolecular hydrogen bonding, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB). This guide will elucidate the key features of the intramolecular hydrogen bond in this specific molecule, providing a robust framework for its application in advanced chemical design.

Molecular Structure and Synthesis

The definitive evidence for the intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde comes from single-crystal X-ray diffraction studies.[1][2] The crystal structure reveals a planar conformation of the molecule, a feature that is stabilized by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde.[1][2]

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is typically achieved through a two-step process.[1][3] The initial step involves the formylation of 4-tert-butylphenol, often via a modified Reimer-Tiemann reaction, to yield 5-tert-butyl-2-hydroxybenzaldehyde.[1][3] Subsequent bromination of this intermediate, using bromine in acetic acid, selectively introduces a bromine atom at the C3 position of the benzene ring, affording the final product.[1][3]

Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

-

Dissolve 60g of sodium hydroxide in 80 mL of water.

-

Add 15g of 4-tert-butylphenol to the solution and heat to 60-65°C.

-

Add 30 mL of chloroform dropwise to the heated mixture.

-

Maintain the reaction mixture at this temperature for one hour, allowing for the formation of a precipitate.

-

Separate the liquid layer, which contains the product, via suction filtration.

Step 2: Bromination to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

-

Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde in acetic acid.

-

Slowly add liquid bromine to the solution.

-

Stir the reaction mixture at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the final product by recrystallization.

Crystallographic Evidence of Intramolecular Hydrogen Bonding

The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde provides precise geometric parameters that unequivocally confirm the presence and nature of the intramolecular hydrogen bond.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| O-H···O Distance | 2.650(6) Å | [1] |

| O-H···O Angle | 145° | [1] |

| Planarity (r.m.s. deviation) | 0.011 Å | [1][2] |

The short O-H···O distance of 2.650 Å is significantly less than the sum of the van der Waals radii of oxygen and hydrogen, indicating a strong hydrogen bond.[4] The planarity of the molecule, stabilized by this interaction, facilitates π-electron delocalization across the newly formed six-membered ring, a characteristic feature of Resonance-Assisted Hydrogen Bonding.[1][2]

Figure 1: Molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde showing the intramolecular hydrogen bond.

Spectroscopic Manifestations of the Intramolecular Hydrogen Bond

Fourier-Transform Infrared (FT-IR) Spectroscopy

The presence of a strong intramolecular hydrogen bond profoundly influences the vibrational frequencies of the participating functional groups.

-

O-H Stretching Vibration (νO-H): In the absence of hydrogen bonding, the O-H stretching frequency for a phenolic hydroxyl group typically appears as a sharp band in the 3500-3700 cm-1 region. However, in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this band is expected to be significantly red-shifted to the 2800-3200 cm-1 region and will appear as a very broad absorption band. This broadening and shift to lower wavenumber are classic indicators of a strong hydrogen bond.

-

C=O Stretching Vibration (νC=O): The involvement of the carbonyl oxygen in the hydrogen bond leads to a slight weakening of the C=O double bond. Consequently, the C=O stretching frequency is expected to be observed at a lower wavenumber (around 1650-1680 cm-1) compared to a non-hydrogen-bonded aromatic aldehyde (typically >1700 cm-1).

A comprehensive computational and experimental study on the closely related 5-Bromosalicylaldehyde provides a valuable reference for the expected vibrational modes.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an exceptionally sensitive tool for probing the electronic environment of protons, and the hydroxyl proton involved in the intramolecular hydrogen bond of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde exhibits a characteristic chemical shift.

-

Hydroxyl Proton (O-H): The proton of a typical phenolic hydroxyl group resonates in the range of 4-7 ppm. However, due to the strong deshielding effect of the intramolecular hydrogen bond, the hydroxyl proton in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is expected to appear significantly downfield, likely in the range of 10-12 ppm. This pronounced downfield shift is a hallmark of a strong intramolecular hydrogen bond in salicylaldehyde derivatives. The chemical shift of this proton is also notably independent of concentration, a key distinction from intermolecularly hydrogen-bonded protons.

Theoretical and Computational Insights

Quantum chemical calculations provide a powerful means to quantify the strength of the intramolecular hydrogen bond and to understand the electronic effects at play.

-

Hydrogen Bond Energy: The energy of the intramolecular hydrogen bond in substituted salicylaldehydes can be estimated using computational methods. These calculations typically reveal a stabilization energy in the range of 7-15 kcal/mol, confirming the significant strength of this interaction.

-

Electron Density Analysis: Theoretical models, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution. The presence of a bond critical point between the hydrogen atom of the hydroxyl group and the carbonyl oxygen provides further theoretical evidence for the existence of the hydrogen bond.

-

Substituent Effects: The electronic nature of the substituents on the aromatic ring can modulate the strength of the intramolecular hydrogen bond. The electron-withdrawing bromine atom at the C3 position and the electron-donating tert-butyl group at the C5 position in the target molecule will have a combined electronic effect on the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby fine-tuning the hydrogen bond strength.

Figure 2: Workflow for the synthesis and characterization of the intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Conclusion

The intramolecular hydrogen bond in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a robust and defining feature of its molecular structure. Confirmed by X-ray crystallography and further substantiated by the well-established spectroscopic and theoretical principles governing substituted salicylaldehydes, this interaction imparts significant stability and planarity to the molecule. A thorough understanding of this intramolecular hydrogen bond, as detailed in this guide, is essential for researchers seeking to utilize this and similar molecules in the rational design of novel drugs, catalysts, and advanced materials. The interplay of steric and electronic effects from the bromo and tert-butyl substituents provides a fascinating case study in the fine-tuning of non-covalent interactions.

References

-

Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]

-

Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Supporting Information for Acta Crystallographica Section E, E67, o3375. [Link]

-

Metlay, J. B., & Tanski, J. M. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2379. [Link]

-

Fatima, A., Khan, M. A., Shabbir, M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Heliyon, 9(5), e15962. [Link]

Sources

- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, focusing on its solubility and stability. As a substituted salicylaldehyde derivative, this compound holds potential interest in various fields, including organic synthesis and materials science. Understanding its behavior in different solvent systems and under various stress conditions is paramount for its effective application, formulation, and storage.

This document moves beyond a simple data sheet to explain the causality behind the expected properties and provides detailed, field-proven methodologies for their experimental determination.

Molecular Profile and Physicochemical Characteristics

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (C₁₁H₁₃BrO₂) is a crystalline solid with a molecular weight of approximately 257.12 g/mol .[1] Its structure, featuring a phenolic hydroxyl group, an aldehyde, a bulky tert-butyl group, and a bromine atom, dictates its chemical behavior.

The molecular conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen.[2][3] This interaction renders the molecule relatively planar, excluding the methyl groups of the tert-butyl moiety.[2]

Table 1: Core Physicochemical Properties of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

| Property | Value/Descriptor | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | ~257.12 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 81 - 83 °C | [4] |

| Key Structural Features | Phenolic -OH, Aldehyde -CHO, tert-Butyl group, Bromine substituent | [2][3] |

| Intramolecular Bonding | Strong O—H⋯O hydrogen bond | [2][5] |

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of a compound is a critical parameter for its handling, formulation, and biological application. The structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde suggests a nuanced solubility profile.

Theoretical Solubility Considerations

-

Aqueous Solubility: Due to the hydrophobic nature of the benzene ring, the bulky tert-butyl group, and the bromine atom, the intrinsic aqueous solubility is expected to be low. However, the presence of the acidic phenolic hydroxyl group (pKa can be predicted using computational models) implies that its aqueous solubility will be highly pH-dependent.[6][7] In alkaline solutions (pH > pKa), the hydroxyl group will deprotonate to form the more soluble phenolate salt.

-

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents (e.g., Acetone, DMSO, THF) and moderate to good solubility in polar protic solvents (e.g., Ethanol, Methanol) where it can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be limited, though the tert-butyl group may provide some lipophilic character.[8]

Experimental Protocol for Solubility Determination

A robust method for determining solubility is the Shake-Flask Method . This protocol establishes equilibrium between the solute and the solvent, providing a quantitative measure of saturation solubility.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde to a series of vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, buffered solutions at various pH, ethanol, acetone).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

-

Sampling: After agitation, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC method (see Section 4).

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is mandated by regulatory agencies like the FDA and ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[9][10] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing to identify likely degradation pathways.[11][12]

Forced Degradation Experimental Design

The core principle is to subject the compound to various stress conditions to induce degradation, which is then monitored by a stability-indicating analytical method.[13][14]

Forced Degradation Workflow

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Testing

A. Hydrolytic Stability (Acidic and Basic Conditions)

-

Rationale: To assess susceptibility to hydrolysis across a pH range. The phenolic and aldehyde groups can be sensitive to pH extremes.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute it into 0.1 M HCl (acidic) and 0.1 M NaOH (basic) solutions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Prior to analysis, neutralize the samples (base for the acidic sample, acid for the basic sample).

-

Analyze using a validated stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

-

B. Oxidative Stability

-

Rationale: To determine the compound's sensitivity to oxidation. Phenolic compounds can be susceptible to oxidative degradation.

-

Protocol:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analyze the samples by HPLC.[15]

-

C. Thermal Stability

-

Rationale: To evaluate the impact of high temperatures on the solid compound and solutions. This helps define shipping and storage temperature limits. A related compound, BHT, is known to produce a hydroxybenzaldehyde derivative upon thermal decomposition.[16]

-

Protocol:

-

Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C, 80°C) for a defined period. Periodically dissolve a sample and analyze by HPLC.

-

Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or methanol) and analyze samples over time.

-

D. Photostability

-

Rationale: To assess degradation upon exposure to light, as required by ICH Q1B guidelines. Brominated phenols can undergo photolysis, often involving C-Br bond cleavage.[9]

-

Protocol:

-

Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and NLT 200 watt hours/m²).

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC at a defined time point.

-

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[14][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.[18]

Protocol for HPLC Method Development

Logical Relationship for HPLC Method Development

Caption: Key stages in developing a stability-indicating HPLC method.

Step-by-Step Guidance:

-

Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is a common starting point.

-

Wavelength Detection: Determine the UV absorbance maximum (λmax) of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde by running a UV scan in the mobile phase.

-

Method Optimization: Inject a mixture of the stressed (degraded) samples. Adjust the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve baseline separation between the parent compound peak and all degradation product peaks.

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves:

-

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of degradants (peak purity analysis using a photodiode array detector is essential).

-

Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determining the closeness of the measured value to the true value.

-

Precision: Assessing the method's repeatability and intermediate precision.

-

Robustness: Evaluating the method's performance under small, deliberate variations in parameters.

-

Summary and Recommendations

While specific public-domain data on the solubility and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is scarce, this guide provides the scientific rationale and robust experimental frameworks necessary for its determination.

-

Solubility: The compound is predicted to be poorly soluble in water but increasingly soluble at higher pH. Good solubility is expected in polar organic solvents. The provided shake-flask protocol is the gold standard for quantitative measurement.

-

Stability: As a substituted phenol and aldehyde, the compound is potentially susceptible to hydrolysis at pH extremes, oxidation, and photolysis. The forced degradation protocols outlined herein are essential for identifying these liabilities and developing a stable formulation.

-

Analysis: A validated stability-indicating HPLC method is the cornerstone of both solubility and stability studies. Its development is a prerequisite for obtaining reliable and accurate data.

For any research or development program involving 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, conducting these fundamental characterization studies is a critical first step to ensure reproducible and successful outcomes.

References

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]

-

Canto, G. S., et al. (2022). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering. [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Rani, S., & Singh, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Morgado, J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8724. [Link]

-

Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-345. [Link]

-

PubChem. Compound Summary for CID 797006, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Shinde, P. G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5091-5098. [Link]

-

Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

-

Jain, R., et al. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). [Link]

-

Eagle, Analytical. (2018). Stability Indicating Methods. YouTube. [Link]

-

Zhang, Z., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789. [Link]

Sources

- 1. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. ijsdr.org [ijsdr.org]

- 14. ijcrt.org [ijcrt.org]

- 15. ijisrt.com [ijisrt.com]

- 16. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Therapeutic Potential of Substituted Salicylaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

Substituted salicylaldehydes, a versatile class of aromatic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. We delve into the underlying mechanisms of action, supported by recent scientific literature, and elucidate key structure-activity relationships that govern their efficacy. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance their investigations in this exciting area of drug discovery.

Introduction: The Chemical Versatility and Biological Significance of Salicylaldehyde Scaffolds

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a naturally occurring phenolic aldehyde found in various plants and insects, where it often serves as a defensive chemical.[1] Its simple yet reactive structure, featuring a hydroxyl group ortho to an aldehyde moiety, provides a unique platform for chemical modification, leading to a vast library of derivatives with diverse and potent biological activities. The ease of synthesis and the ability to introduce a wide range of substituents onto the aromatic ring have made salicylaldehyde a "privileged scaffold" in medicinal chemistry.

The most extensively studied derivatives are Schiff bases and hydrazones, formed through the condensation of the aldehyde group with primary amines and hydrazines, respectively.[2][3] These modifications not only extend the molecular framework but also introduce new pharmacophoric features, such as the imine (-C=N-) or hydrazone (-C=N-NH-) moieties, which are crucial for their biological function. This guide will systematically explore the key therapeutic areas where substituted salicylaldehyde derivatives have shown significant promise.

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Substituted salicylaldehyde derivatives, particularly Schiff bases, have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[2][4][5]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action is multifaceted and can vary depending on the specific derivative and the target microorganism. However, several key mechanisms have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many salicylaldehyde derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Essential Enzymes: The imine group in Schiff bases can chelate with metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their activity and disrupting critical metabolic pathways.

-

Interference with DNA Replication and Protein Synthesis: Some derivatives have been shown to bind to microbial DNA, interfering with replication and transcription processes. Others may inhibit protein synthesis by targeting ribosomal function.

-

Proton Exchange Processes: A noteworthy correlation has been observed between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity.[6] This suggests that proton exchange processes may be involved in their mechanism of action, potentially by disrupting proton gradients across microbial membranes or interfering with pH-sensitive cellular processes.[6]

Structure-Activity Relationships (SAR)

The antimicrobial potency of salicylaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[2] Key SAR insights include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) and nitro groups, on the salicylaldehyde ring generally enhances antimicrobial activity.[2][7] This is attributed to an increase in the electrophilicity of the azomethine carbon, facilitating interactions with nucleophilic residues in biological targets.

-

Hydroxyl Groups: Additional hydroxyl groups on the aromatic ring can also increase activity, likely by enhancing the compound's ability to form hydrogen bonds with target molecules.[2]

-

Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for effective antimicrobial activity. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity may lead to poor solubility and reduced bioavailability.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted salicylaldehyde derivatives against various microorganisms.

| Compound | Derivative Type | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| SB1 | Schiff Base | 2-aminobenzoic acid | P. aeruginosa | 50 | [4] |

| SB3 | Schiff Base | Naphthalene-2-amine | P. aurantiaca, P. aeruginosa, E. coli, S. typhi, C. freundii | 50 | [4] |

| SB4 | Schiff Base | Benzene-1,4-diamine | E. coli, S. typhi, S. maltophilia | 50 | [4] |

| 4f | Schiff Base | Isatoic anhydride derivative | B. cereus | 32 | |

| 4g | Schiff Base | Isatoic anhydride derivative | E. faecalis | 32 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted salicylaldehyde derivatives.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Substituted salicylaldehyde derivative

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial or fungal strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve the synthesized compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strain in an appropriate broth medium overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve a range of desired concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Salicylaldehyde derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]

Mechanisms of Anticancer Action

The anticancer properties of these compounds are attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Several salicylaldehyde derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]

-

Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Certain salicylanilides, structurally related to salicylaldehyde derivatives, have been shown to inhibit this pathway.[4]

-

STAT3, NF-κB, and Notch Signaling Inhibition: These signaling pathways are involved in inflammation, immunity, and cell survival, and their constitutive activation is a hallmark of many cancers. Salicylanilides have been reported to inhibit these pathways, contributing to their anticancer effects.[4]

-

Targeting Specific Kinases: Some salicylaldehyde hydrazones have been designed to target specific kinases involved in cancer progression, such as the BCR-ABL1 fusion protein in chronic myeloid leukemia.[10]

Signaling Pathways Targeted by Salicylaldehyde Derivatives in Cancer

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Substituted salicylaldehyde derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antioxidant and Anti-inflammatory Activities: Combating Oxidative Stress and Inflammation

Oxidative stress and chronic inflammation are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Salicylaldehyde derivatives have demonstrated promising antioxidant and anti-inflammatory properties. [11][12]

Mechanism of Antioxidant and Anti-inflammatory Action

-

Free Radical Scavenging: The phenolic hydroxyl group in salicylaldehyde derivatives can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. [3]* Metal Chelation: Some derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species (ROS). [3]* Inhibition of Pro-inflammatory Mediators: Salicylaldehyde has been shown to suppress the IgE-mediated activation of mast cells, leading to a reduction in the release of pro-inflammatory mediators like histamine and cytokines. [13]It can also inhibit the production of inflammatory cytokines in dendritic cells. [14]* Protein Denaturation Inhibition: Inflammation can lead to the denaturation of proteins. Some salicylaldehyde derivatives have shown the ability to inhibit protein denaturation, which is a marker of anti-inflammatory activity. [12]

Quantitative Data on Antioxidant and Anti-inflammatory Activity

The following table provides IC50 values for the antioxidant and anti-inflammatory activities of selected salicylaldehyde derivatives.

| Compound | Activity | Assay | IC50 (µM) | Reference |

| Compound 2 | Antioxidant | ABTS Assay | 5.14 ± 0.11 | [11][12] |

| Compound 5 | Antioxidant | Phenanthroline Assay | 9.42 ± 1.02 (A0.5) | [11][12] |

| Compound 2 | Anti-inflammatory | BSA Denaturation | 839.64 ± 11.13 | [12] |

| Compound 5 | Anti-inflammatory | BSA Denaturation | 699.72 ± 7.36 | [12] |

Experimental Protocols

4.3.1. DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Substituted salicylaldehyde derivative

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of the test compound in the same solvent.

-

Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound solutions.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

4.3.2. Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Substituted salicylaldehyde derivative

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in PBS.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: Cool the samples and measure the absorbance (turbidity) at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Synthesis of Substituted Salicylaldehyde Derivatives

The synthesis of salicylaldehyde Schiff bases and hydrazones is typically straightforward and can be achieved through a one-pot condensation reaction.

General Synthesis of Salicylaldehyde Schiff Bases

Reaction Scheme for Schiff Base Synthesis

Caption: General reaction for the synthesis of salicylaldehyde Schiff bases.

Procedure:

-

Dissolve salicylaldehyde (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reflux the reaction mixture for a few hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the product by filtration, wash with a cold solvent, and dry. [6]

General Synthesis of Salicylaldehyde Hydrazones

The synthesis of hydrazones follows a similar procedure to that of Schiff bases, using a hydrazine derivative instead of a primary amine. [8][15]

Conclusion and Future Perspectives

Substituted salicylaldehyde derivatives represent a highly promising and versatile class of compounds with a wide range of biological activities. Their ease of synthesis and the potential for extensive chemical modification make them attractive candidates for drug discovery and development. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more potent therapeutic agents.

Future research should focus on:

-

Lead Optimization: Systematically modifying the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of various diseases.

-

Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of substituted salicylaldehyde derivatives holds great promise for the discovery of novel therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 567-573.

- Elo, H., Kuure, M., & Pelttari, E. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry, 92, 750-753.

- Fathalla, W., & Aly, A. A. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26867-26871.

- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025).

- Nikolova-Mladenova, B., Momekov, G., Ivanov, D., & Bakalova, A. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(8), 7484.

- Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Arzneimittelforschung, 61(12), 714-718.

- Benmehdi, H., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Organics, 6(1), 1-14.

- Mkpenie, V., Essien, E., & Iniobong, V. (2015). ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE.

- de F. S. F. B. de Lima, G. M., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. European Journal of Medicinal Chemistry, 46(8), 3476-3483.

- Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3467.

- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015).

- Kapustian, K., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1547.

- Tanaka, Y., et al. (2022). Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice. International Journal of Molecular Sciences, 23(15), 8826.

- Hassan, M. S., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole.

- BenchChem. (2025). Natural occurrence of substituted salicylaldehydes.

- Shanmugapriya, M., Jameel, A. A., & Ali Padusha, M. S. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15.

- Ntanatsidis, V., et al. (2022). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 27(19), 6528.

- Gökçe, H., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Scientia Pharmaceutica, 82(4), 735-747.

- Benmehdi, H., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI.

- Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015).

- Backes, G. L., Neumann, D. M., & Jursic, B. S. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Bioorganic & Medicinal Chemistry, 22(17), 4629-4636.

- Nikolova-Mladenova, B., et al. (2025).

- Ntanatsidis, V., et al. (2022). Palladium(II)

- Gökçe, H., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. PubMed.

- Tanaka, Y., et al. (2022).

- Borges, R. S., & Castle, S. L. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(11), 2685.

- Nikolova-Mladenova, B., et al. (2011).

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. recentscientific.com [recentscientific.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. clyte.tech [clyte.tech]

- 12. marinebiology.pt [marinebiology.pt]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2.5.4. DPPH∙ Radical Scavenging Assay [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

The Versatile Role of Brominated Salicylaldehydes: A Technical Guide for Researchers

Introduction: Unveiling the Potential of Brominated Salicylaldehydes

Brominated salicylaldehydes are a fascinating and highly versatile class of organic compounds that have garnered significant attention across diverse scientific disciplines. The introduction of bromine atoms onto the salicylaldehyde scaffold dramatically influences its electronic properties, reactivity, and biological activity, opening up a wealth of opportunities for innovation. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of these valuable molecules, with a particular focus on their utility for researchers, scientists, and drug development professionals. We will delve into their crucial role as building blocks in medicinal chemistry, their application in the development of advanced functional materials, and their utility in catalysis, supported by detailed protocols and mechanistic insights.

Core Chemistry and Synthesis

The strategic placement of bromine atoms on the aromatic ring of salicylaldehyde is key to tuning its chemical behavior. The electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl carbon and the acidity of the phenolic proton, influencing the kinetics and thermodynamics of subsequent reactions.

Synthetic Pathways: A Practical Approach

The synthesis of brominated salicylaldehydes is typically achieved through the electrophilic aromatic substitution of salicylaldehyde. The regioselectivity of the bromination is dictated by the directing effects of the hydroxyl and formyl groups and can be controlled by the choice of brominating agent and reaction conditions.

Experimental Protocol: Synthesis of 5-Bromosalicylaldehyde

This protocol details a common method for the synthesis of 5-bromosalicylaldehyde, a widely used intermediate.

Materials:

-

Salicylaldehyde

-

Liquid Bromine

-

Carbon Tetrachloride (or a less toxic alternative like dichloromethane)

-

Absolute Ethanol

Procedure:

-

In a well-ventilated fume hood, dissolve salicylaldehyde in carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution with constant stirring. A typical molar ratio of salicylaldehyde to bromine is 1:1 to 1:3, with a 1:3 ratio often favoring higher yields.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The crude product will precipitate out of the solution as a white to off-white solid.

-

Collect the solid by filtration and wash it with a small amount of cold absolute ethanol to remove unreacted starting materials and impurities.

-

For further purification, recrystallize the crude product from hot absolute ethanol.

-

Dry the purified 5-bromosalicylaldehyde crystals in a desiccator. A typical yield for this procedure is around 76.9%.

Experimental Protocol: Synthesis of 3,5-Dibromosalicylaldehyde

This protocol provides a method for the synthesis of 3,5-dibromosalicylaldehyde.

Materials:

-

Salicylaldehyde

-

Glacial Acetic Acid

-

Liquid Bromine

Procedure:

-

Dissolve salicylaldehyde in glacial acetic acid in a flask.

-

With cooling, slowly add a solution of bromine in glacial acetic acid in small portions.

-

The dibrominated product will precipitate from the reaction mixture.

-

Collect the solid by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pale yellow prisms.

Applications in Medicinal Chemistry: A Hub for Bioactive Scaffolds

The inherent reactivity of the aldehyde and hydroxyl groups, combined with the lipophilicity and hydrogen bonding potential introduced by the bromine atoms, makes brominated salicylaldehydes privileged scaffolds in drug discovery. They serve as versatile starting materials for the synthesis of a wide array of bioactive molecules, most notably through the formation of Schiff bases.

The Power of the Azomethine Linkage: Schiff Base Derivatives

The condensation reaction between a brominated salicylaldehyde and a primary amine yields a Schiff base, a compound containing a C=N double bond (azomethine group). This simple reaction provides a modular approach to generate vast libraries of compounds with diverse biological activities.

Experimental Protocol: General Synthesis of a Schiff Base from 5-Bromosalicylaldehyde

This protocol outlines a general procedure for the synthesis of a Schiff base from 5-bromosalicylaldehyde and a primary amine.

Materials:

-

5-Bromosalicylaldehyde

-

A primary amine (e.g., p-toluidine, 2-amino-2-methyl-1,3-propanediol)

-

Absolute Ethanol

-

Catalytic amount of acetic acid (optional, but can increase reaction rate)

Procedure:

-

Dissolve 5-bromosalicylaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask with heating and stirring until fully dissolved.[1]

-

In a separate container, dissolve the primary amine (1 equivalent for a 1:1 condensation, or 0.5 equivalents for a 2:1 condensation with a diamine) in absolute ethanol.

-

Slowly add the amine solution to the 5-bromosalicylaldehyde solution with continuous stirring.

-

If desired, add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 1.5 to 2 hours at a temperature of around 60-70°C.[2]

-

Upon cooling to room temperature, the Schiff base product will typically precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Diagram: Synthesis of a Schiff Base from 5-Bromosalicylaldehyde

Caption: Schematic of a "turn-on" fluorescent sensor for metal ions.

The design of these probes often involves the principles of Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE). For example, the formation of a Schiff base can suppress PET, leading to a "turn-on" fluorescence response. [3]

Building Blocks for Advanced Polymers

The reactive nature of brominated salicylaldehydes allows for their incorporation into polymer backbones, leading to materials with tailored properties. For instance, they can be used to synthesize novel benzoxazine monomers, which can then be polymerized to create flame-retardant and thermally stable polymers.

Catalysis

Metal complexes of Schiff bases derived from brominated salicylaldehydes are effective catalysts for a variety of organic transformations, including oxidation and bromination reactions. The metal center acts as the active site, while the Schiff base ligand influences the catalyst's stability, solubility, and selectivity.

Vanadium complexes, in particular, have shown significant catalytic activity in the oxidative bromination of salicylaldehyde itself, using hydrogen peroxide as a green oxidant. [4]These systems can mimic the function of haloperoxidase enzymes. The catalytic activity can be further enhanced by immobilizing the metal complexes on solid supports like zeolites or polymers, which facilitates catalyst recovery and reuse.